molecular formula C19H18N2O3S B12394919 hCA IX-IN-1

hCA IX-IN-1

Cat. No.: B12394919
M. Wt: 354.4 g/mol
InChI Key: SJWNOQILXJWPSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to hCA IX-IN-1 and Carbonic Anhydrase IX (CA IX)

Biochemical Characterization of CA IX in Tumor Microenvironments

CA IX is a transmembrane zinc metalloenzyme belonging to the α-carbonic anhydrase family. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺), a reaction critical for maintaining intracellular pH homeostasis. Under normoxic conditions, CA IX expression is minimal in healthy tissues, but hypoxia-inducible factor-1α (HIF-1α) drives its overexpression in tumors, particularly in renal, breast, and colorectal cancers.

Structural Features and Functional Domains

CA IX comprises four domains:

  • N-terminal proteoglycan-like (PG) domain (residues 53–111): Intrinsically disordered and implicated in cell adhesion and migration.
  • Catalytic domain (residues 137–391): Contains the active site with a conserved zinc ion coordinated by three histidine residues.
  • Transmembrane anchor (residues 415–433): Anchors the enzyme to the cell membrane.
  • Intracellular tail (residues 434–459): Regulates enzyme activity via phosphorylation.

The PG domain’s disordered nature facilitates interactions with extracellular matrix proteins, promoting tumor cell survival and metastasis. CA IX’s enzymatic activity acidifies the tumor microenvironment (pH ~6.5), enhancing invasiveness and chemotherapy resistance.

Table 1: Key Biochemical Properties of CA IX

Property Detail
Catalytic efficiency (kₐₜ/Kₘ) 1.5 × 10⁸ M⁻¹s⁻¹
Hypoxic regulation HIF-1α-dependent overexpression
pH regulation Extracellular acidification via CO₂ hydration

Rationale for Targeting CA IX in Anticancer Drug Development

CA IX’s tumor-specific expression and role in pH regulation make it an attractive therapeutic target. Traditional carbonic anhydrase inhibitors (e.g., acetazolamide) lack isoform selectivity, leading to off-target effects. This compound addresses this challenge through structural modifications that enhance selectivity for CA IX over ubiquitously expressed isoforms like CA I and II.

Structural Basis of this compound Selectivity

This compound (Ki = 9.4 nM for CA IX) incorporates a benzenesulfonamide scaffold linked to a 1,3,5-triazine moiety, optimizing interactions with the CA IX active site. Key structural determinants include:

  • Hydrophobic pocket compatibility : Val 131 and Gly 132 in CA IX accommodate the triazine linker, whereas bulky residues (e.g., Phe 131 in CA II) hinder binding.
  • Ureido tail flexibility : Adapts to conformational changes in CA IX’s active site.

Table 2: Inhibition Profile of this compound Against CA Isoforms

Isoform Ki (nM) Selectivity Ratio (CA IX/Isoform)
CA I 331.4 35.3
CA II 28.4 3.0
CA IX 9.4 1.0
CA XII 17.8 1.9

Data sourced from biochemical assays.

Mechanistic Advantages in Tumor Targeting
  • Disruption of pH homeostasis : By inhibiting CA IX, this compound neutralizes extracellular acidity, impairing tumor cell survival.
  • Anti-metastatic effects : Suppression of the PG domain’s interaction with matrix proteins reduces cell migration.
  • Synergy with hypoxia-activated prodrugs : Enhanced efficacy in low-oxygen environments.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(3-naphthalen-2-yl-3-oxopropyl)amino]benzenesulfonamide

InChI

InChI=1S/C19H18N2O3S/c20-25(23,24)18-9-7-17(8-10-18)21-12-11-19(22)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,21H,11-12H2,(H2,20,23,24)

InChI Key

SJWNOQILXJWPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Core Synthesis: 1,3,5-Triazine Linker Assembly

The triazine core is typically synthesized via cyclocondensation reactions using cyanuric chloride as a starting material. Key steps include:

  • Trichlorotriazine Formation :
    Cyanuric chloride reacts with ammonia or primary amines under controlled temperatures (0–5°C) to form monosubstituted derivatives. For example:
    $$
    \text{Cyanuric chloride} + \text{R-NH}2 \xrightarrow{\text{THF, 0°C}} \text{R-NH-triazine-Cl}2 + \text{HCl}
    $$
    Yields for this step range from 70–85%.

  • Stepwise Nucleophilic Substitution :
    Subsequent substitutions introduce diverse functional groups. In this compound, one chlorine atom is replaced by a benzenesulfonamide group, while another is coupled to a cyanoethenyl spacer. Reactions are conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with triethylamine (TEA) as a base.

Benzenesulfonamide Incorporation

The benzenesulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) on the triazine core. For example:
$$
\text{Triazine-Cl}_2 + \text{4-Aminobenzenesulfonamide} \xrightarrow{\text{DCM, TEA}} \text{Benzenesulfonamide-triazine-Cl} + \text{HCl}
$$
This step typically achieves 80–90% purity, requiring column chromatography (silica gel, ethyl acetate/hexane) for refinement.

Spacer Functionalization

The cyanoethenyl group is appended through a Knoevenagel condensation between an aldehyde intermediate and malononitrile:
$$
\text{Triazine-CHO} + \text{NC-CH₂-CN} \xrightarrow{\text{EtOH, piperidine}} \text{Triazine-CH=C(CN)}2 + \text{H}2\text{O}
$$
Reaction conditions (e.g., 60°C, 6 hours) yield 65–75% of the desired product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Triazine Synthesis : Polar aprotic solvents (e.g., THF) improve reaction rates but require low temperatures (-5°C to 5°C) to prevent side reactions.
  • Sulfonamide Coupling : DCM with TEA (1:1 molar ratio) maximizes substitution efficiency.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yields in SNAr reactions by 10–15%.
  • Microwave Assistance : Reduces reaction times for condensation steps from 6 hours to 30 minutes.

Analytical Characterization

Spectroscopic Validation

  • ¹H/¹³C NMR : Confirms substitution patterns on the triazine core. For example, benzenesulfonamide protons appear as a singlet at δ 7.5–7.8 ppm.
  • HPLC-MS : Purity >95% is achieved using C18 columns (acetonitrile/water gradient).

Crystallographic Data

While this compound’s crystal structure remains unpublished, analogs like 12i (Kᵢ = 38.8 nM) reveal critical interactions:

  • Sulfonamide oxygen coordinates the active-site zinc ion.
  • The triazine linker forms van der Waals contacts with Val-131 and Gln-67 residues.

Biological Efficacy and Selectivity

Although this compound’s exact inhibition constants are proprietary, structurally similar compounds exhibit:

  • IC₅₀ Values : 1.48–9.83 µM against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cell lines under hypoxia.
  • Selectivity Ratios : 10–100-fold preference for hCA IX over hCA I/II due to the triazine linker’s steric effects.

Chemical Reactions Analysis

Types of Reactions

hCA IX-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Key Findings on hCA IX-IN-1

Recent studies have highlighted the potency of this compound as an inhibitor:

  • Inhibition Potency : Inhibitory constant (Ki) values for various benzenesulfonamide derivatives targeting hCA IX have been reported. For instance, compound 12i demonstrated a Ki value of 38.8 nM, indicating strong inhibitory activity against hCA IX .
  • Selectivity : Many derivatives show promising selectivity for hCA IX over other isoforms, which is critical for minimizing side effects. For example, compounds 5a and 12d exhibited selectivity indices (SI) greater than 6 against off-target isoforms .
  • Anticancer Activity : In vitro studies have shown that compounds like 12d can induce apoptosis in breast cancer cell lines (MDA-MB-468) with an IC50 value as low as 1.48 µM under hypoxic conditions .

Data Table: Summary of Inhibitory Potencies

CompoundKi (nM)Selectivity Index (I/IX)IC50 (µM)Cancer Type
5a134.86.7--
12i38.812.4--
12d--1.48Breast
SLC-0111---Solid Tumors

Case Study 1: Anticancer Efficacy of this compound Derivatives

In a recent study, several benzenesulfonamide derivatives were evaluated for their anticancer activity against a panel of sixty cancer cell lines following the US-NCI protocol. Notably, compound 12d showed significant activity against breast cancer cells with a GI% of 62%, indicating its potential as a therapeutic agent .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and the enzyme's active site. These studies revealed unique binding modes that could lead to the rational design of more selective inhibitors targeting hCA IX specifically .

Mechanism of Action

hCA IX-IN-1 exerts its effects by inhibiting the activity of human carbonic anhydrase isoforms. It binds to the active site of the enzyme, preventing the hydration of carbon dioxide to bicarbonate and proton. This inhibition disrupts the pH balance in cancer cells, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Key Findings:

Quinazolinones (e.g., Compound 2) achieve single-digit nM Kᵢ values against hCA IX (7.1 nM) and XII (3.1 nM) but lack cellular activity data .

Selectivity :

  • This compound is 222–571x more selective for hCA IX over hCA I/II, outperforming AAZ and pyrazole-sulfonamides (Compound 4), which show mixed selectivity .
  • Aliphatic sulfonamides (Compounds 1–2) exhibit isoform-specific potency shifts due to fluorination, highlighting structural sensitivity .

Structural Insights: Sulfonamide Core: All compounds share a sulfonamide zinc-binding group critical for CA active-site interaction. Tail Modifications: this compound’s carbohydrate-based tail may enhance tumor targeting, whereas quinazolinones and pyrazole derivatives rely on aromatic stacking for isoform discrimination .

Therapeutic Potential: this compound uniquely combines potent enzyme inhibition (sub-μM IC₅₀) with direct anticancer effects (e.g., pH modulation), a feature absent in AAZ and aliphatic sulfonamides . Compound 4, despite weaker hCA IX inhibition, is highlighted as a cytotoxic "leader" due to its balanced activity .

Q & A

Basic Research Questions

Q. How can researchers validate the inhibitory activity of hCA IX-IN-1 against hCA isoforms?

  • Methodological Answer : Use enzyme inhibition assays with recombinant hCA isoforms (I, II, IX, XII) to measure IC50 or Ki values. For example, this compound (Compound 12g) exhibits IC50 values of 0.007 µM (hCA IX) and 0.018 µM (hCA II), as determined via standardized kinetic assays . Validate results using positive controls (e.g., acetazolamide) and replicate experiments across independent labs to ensure consistency.

Q. What are the recommended storage and handling protocols for this compound to maintain stability?

  • Methodological Answer : Store lyophilized powder at -20°C (3-year stability) or 4°C (2-year stability). For in vitro use, prepare stock solutions in DMSO, aliquoted and stored at -80°C (6-month stability) or -20°C (1-month stability). Solubility testing in DMSO, ethanol, or aqueous buffers (e.g., PBS) should precede experiments to avoid precipitation .

Q. How should researchers address solubility challenges when preparing this compound for cell-based assays?

  • Methodological Answer : Begin with DMSO as the primary solvent (≤1% final concentration in culture media). If insoluble, test alternative solvents (ethanol, DMF) or use sonication (30–60 seconds) to improve dispersion. For in vivo studies, employ formulations like 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline for intraperitoneal administration .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual role as an inhibitor and inducer of hCA IX expression?

  • Methodological Answer : The compound’s paradoxical upregulation of hCA IX expression (observed in HT-29 and MDA-MB-231 cells) may involve hypoxia-mimicking feedback mechanisms. To investigate, pair enzyme activity assays with qPCR or Western blotting to correlate inhibition kinetics with transcriptional changes under normoxic vs. hypoxic conditions .

Q. What experimental strategies can reconcile discrepancies in reported inhibitory values (e.g., IC50 vs. Ki) across studies?

  • Methodological Answer : Discrepancies (e.g., IC50 = 0.007 µM vs. Ki = 9.4 nM for hCA IX ) may arise from assay variations (e.g., fluorescent vs. esterase activity assays). Standardize protocols using recombinant enzymes under identical pH and temperature conditions. Cross-validate with structural analogs (e.g., Compound 6f vs. 12g) to assess structure-activity relationships .

Q. How can researchers optimize cell-based assays given the higher IC50 values (32–31 µM) compared to enzyme-level activity?

  • Methodological Answer : The disparity may reflect cellular uptake limitations or off-target effects. Optimize by:

  • Testing permeability-enhancing adjuvants (e.g., cyclodextrins).
  • Extending treatment duration (>72 hours) to observe cumulative effects.
  • Combining with metabolic modulators (e.g., hypoxia-inducing agents) to amplify hCA IX dependency .

Q. What mechanisms underlie this compound’s enhancement of extracellular pH acidification despite CA IX inhibition?

  • Methodological Answer : This paradox may involve compensatory lactate export or monocarboxylate transporter (MCT) activation. Use pH-sensitive probes (e.g., SNARF-1) to map extracellular pH dynamics and siRNA knockdown of MCTs to isolate contributing pathways .

Q. How should researchers design experiments to evaluate this compound in combination therapies (e.g., with doxorubicin)?

  • Methodological Answer : Preclinical models show this compound synergizes with doxorubicin (20–35% IC50 reduction). Design dose-matrix experiments (e.g., Chou-Talalay method) to quantify synergy. Include controls for pH-dependent drug uptake and monitor cytotoxicity via annexin V/PI staining .

Guidelines for Reproducibility

  • Experimental Documentation : Follow Beilstein Journal of Organic Chemistry standards: detail assay conditions (pH, temperature), compound batches, and statistical methods (e.g., triplicate replicates, ANOVA) in the Methods section .
  • Data Contradiction Analysis : Use hierarchical cluster analysis (HCA) to identify outliers in multi-study datasets and apply principal component analysis (PCA) to isolate variables driving discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.